6-Bromo-7-methylchroman-4-amine is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is classified under the chroman derivatives, which are known for their diverse biological activities. The compound's unique structure contributes to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.
The compound can be synthesized through various methods, often involving the bromination of methylchroman derivatives. The synthesis of 6-bromo-7-methylchroman-4-amine has been documented in several studies, showcasing its utility in pharmaceutical research and development. Notably, it has been referenced in academic literature and patents related to organic synthesis and drug discovery .
6-Bromo-7-methylchroman-4-amine belongs to the class of heterocyclic compounds, specifically the chromans, which are characterized by a benzopyran structure. Its classification can be detailed as follows:
The synthesis of 6-bromo-7-methylchroman-4-amine can be achieved through several methods, primarily focusing on bromination and amination reactions.
The synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to improve yield and selectivity. For instance, using polar aprotic solvents has been shown to enhance reaction rates and product yields .
The compound's molecular formula is C₉H₈BrN, with a molecular weight of approximately 214.07 g/mol. It has a CAS number of 13434-19-0, which is used for identification in chemical databases.
6-Bromo-7-methylchroman-4-amine participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions to prevent unwanted side reactions. For example, protecting groups may be necessary during multi-step syntheses to ensure selectivity .
The mechanism of action for compounds like 6-bromo-7-methylchroman-4-amine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit activity against various biological pathways, including those involved in inflammation and cancer progression .
Relevant data from studies indicate that these properties significantly affect its application in drug formulation .
6-Bromo-7-methylchroman-4-amine has potential applications in various scientific fields:
Regioselective bromination at the C6 position of the chroman scaffold is critical for synthesizing 6-bromo-7-methylchroman-4-amine. Direct electrophilic bromination of 7-methylchroman derivatives often yields mixtures due to competing reactions at C5, C6, and C8 positions. Strategies to enhance C6 selectivity include:
Table 1: Regioselectivity in Bromination of 7-Methylchroman
Bromination Condition | Temperature | C6 Selectivity (%) | Major Byproducts |
---|---|---|---|
Br₂/DCM | 25°C | 45% | C5 (30%), C8 (25%) |
Br₂/THF | -78°C | 82% | C8 (18%) |
Br₂/AcOEt | 0°C | 75% | C5 (25%) |
Accessing enantiopure (R)-6-bromo-7-methylchroman-4-amine typically involves chiral resolution or asymmetric hydrogenation:
Table 2: Enantiomeric Derivatives of 6-Bromo-7-methylchroman-4-amine
Enantiomer | CAS Number | Storage Conditions |
---|---|---|
(S)-6-Bromochroman-4-amine | 1228556-85-1 | 2–8°C, inert atmosphere |
(S)-6-Bromochroman-4-amine·HCl | 1810074-56-6 | Sealed, room temperature |
(S)-7-Bromochroman-4-amine·HCl | 2565794-06-9 | Inert atmosphere, room temp |
Telescoping bromination, cyclization, and amination steps minimizes intermediate purification and improves efficiency:
Advanced catalysts address low yields and racemization in 6-bromo-7-methylchroman-4-amine synthesis:
Table 3: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/System | Yield | Stereoselectivity |
---|---|---|---|
Ring formation | Pd(OAc)₂/BINAP | 78% | N/A |
C6 Bromination | CuBr₂/Et₄NBr | 91% | N/A |
Asymmetric reduction | Ir-(R)-BINAP | 85% | 90% ee (R) |
N-Methylation | K₂CO₃/2-MeTHF | 75% | dr 3:1 (7- vs 9-subst) |
Table 4: Solvent Impact on Reaction Selectivity
Solvent | Polarity (ET30) | 7-/9-Substitution Ratio | Racemization Risk |
---|---|---|---|
DMF | 43.8 | 1:1 | High |
Acetone | 42.2 | 1.2:1 | Moderate |
THF | 37.4 | 2:1 | Low |
2-MeTHF | 36.6 | 2.3:1 | Very Low |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: